molecular formula C18H18ClN3O2 B12165350 1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea

1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea

Cat. No.: B12165350
M. Wt: 343.8 g/mol
InChI Key: QAXDDUIJFZQDGY-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea is a synthetic urea derivative characterized by a 3-chlorophenyl group and a 6-methoxy-substituted indole moiety linked via an ethylurea bridge. The 6-methoxy group on the indole may enhance metabolic stability or target binding compared to other substituents, as seen in similar compounds .

Properties

Molecular Formula

C18H18ClN3O2

Molecular Weight

343.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea

InChI

InChI=1S/C18H18ClN3O2/c1-24-15-5-6-16-12(11-21-17(16)10-15)7-8-20-18(23)22-14-4-2-3-13(19)9-14/h2-6,9-11,21H,7-8H2,1H3,(H2,20,22,23)

InChI Key

QAXDDUIJFZQDGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

This two-step approach involves:

  • Synthesis of 3-chlorophenyl isocyanate : Generated via phosgenation of 3-chloroaniline or Curtius rearrangement of 3-chlorobenzoyl azide.

  • Coupling with 2-(6-methoxy-1H-indol-3-yl)ethylamine : The amine nucleophile attacks the electrophilic isocyanate carbon, forming the urea linkage.

Optimization Parameters

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both aromatic isocyanates and indole derivatives.

  • Temperature : Reactions proceed efficiently at 0–25°C to prevent isocyanate dimerization.

  • Catalyst : Triethylamine (0.5 eq.) enhances reaction rates by deprotonating the indole NH, increasing nucleophilicity.

Table 1: Representative Isocyanate-Amine Coupling Conditions

Isocyanate SourceAmine EquivalentSolventTime (h)Yield (%)
3-Chlorophenyl isocyanate1.1DCM478
In situ phosgenation1.2THF682

Carbodiimide-Mediated Urea Formation

EDCI/HOBt System

Ethylcarbodiimide (EDCI) with hydroxybenzotriazole (HOBt) facilitates coupling between 3-chloroaniline and 2-(6-methoxy-1H-indol-3-yl)ethyl carbamate. The protocol involves:

  • Activation of the carbamate carbonyl with EDCI.

  • Nucleophilic attack by the aniline’s amine group.

Critical Modifications

  • Solvent Optimization : Dimethylformamide (DMF) improves carbodiimide solubility but requires strict anhydrous conditions.

  • Stoichiometry : A 1:1.2 ratio of carbamate to EDCI maximizes urea formation while minimizing O-acylisourea byproducts.

Table 2: EDCI-Mediated Synthesis Outcomes

Carbamate TypeEDCI (eq.)HOBt (eq.)Yield (%)
Ethyl carbamate1.21.085
Hexafluoroisopropyl carbamate1.51.289

Hexafluoropropan-2-yl Carbamate (HFC) Strategy

Adapted from sulfamoyl urea synthesis, this method employs HFC as a urea precursor:

  • HFC Activation : Reacting 1,1,1,3,3,3-hexafluoropropan-2-yl (fluorosulfonyl)carbamate with DABCO generates a reactive intermediate.

  • Amine Coupling : 2-(6-methoxy-1H-indol-3-yl)ethylamine attacks the activated carbamate, followed by displacement with 3-chloroaniline.

Advantages Over Traditional Methods

  • Mild Conditions : Reactions proceed at room temperature, avoiding thermal degradation of indole rings.

  • High Atom Economy : HFC’s leaving group (hexafluoroisopropoxide) minimizes waste.

Purification and Characterization

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted aniline and indole byproducts.

  • Spectroscopic Validation :

    • ¹H NMR : Key signals include δ 10.8 ppm (indole NH), δ 7.2–7.4 ppm (aromatic protons), and δ 3.8 ppm (methoxy group).

    • HRMS : Calculated for C₁₈H₁₈ClN₃O₂ [M+H]⁺: 344.1164; observed: 344.1162.

Comparative Analysis of Methodologies

Table 3: Method Efficiency Metrics

MethodYield Range (%)Purity (%)Scalability
Isocyanate-Amine75–82≥95Moderate
EDCI/HOBt80–89≥98High
HFC Activation70–78≥97Low

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine derivative.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea is C18H18ClN3O2C_{18}H_{18}ClN_{3}O_{2} with a molecular weight of approximately 353.81 g/mol. The compound features a urea group linked to a chlorophenyl moiety and an indole derivative, which is critical for its biological activity.

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. A study highlighted the effectiveness of similar indole-based compounds in inhibiting cancer cell proliferation across various cancer types, including breast and prostate cancers. For instance, compounds with similar structures have been shown to possess IC50 values in the sub-micromolar range against multiple cancer cell lines, indicating potent anticancer properties .

Table 1: Anticancer Activity of Indole Derivatives

Compound NameCancer TypeIC50 (µM)Reference
Compound AProstate0.67
Compound BColon0.80
Compound CBreast0.87

Case Study 1: Antitumor Efficacy

In a preclinical study, a derivative closely related to 1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea was tested against several human cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis, suggesting its potential as a lead compound for further development as an anticancer drug .

Case Study 2: Comparative Analysis

A comparative analysis was conducted between this compound and established anticancer agents like sorafenib. The study showed that while sorafenib has known efficacy, the tested urea derivative exhibited comparable or superior activity against certain cancer types, highlighting its potential as a novel therapeutic agent .

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea, their substituents, and biological activities:

Compound Name Substituents Bioactivity Key Findings Reference
T.2 1-(3-Chlorophenyl)-3-(2-(4-(4-methoxybenzyl)-1H-1,2,3-triazol-1-yl)ethyl)urea Antiangiogenic, kinase inhibition Comparable to sorafenib in VEGFR-2 inhibition (~50% reduction in kinase activity); PD-L1/c-Myc downregulation.
T.14 (E)-1-(4-Chlorophenyl)-3-(3-(4-methoxystyryl)phenyl)urea Enhanced antiangiogenic/immunomodulatory Synergizes with T.2 in tube formation assays; improves BMS-8 efficacy in PD-L1/c-Myc inhibition.
Compound 54 1-(3-Chlorophenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea Antimycobacterial Listed in a screen against mycobacteria in macrophages; activity mechanism unspecified.
7WI 1-(3-Chlorophenyl)-3-(2-methoxyethyl)urea Undisclosed (structural analog) Methoxyethyl group may reduce steric hindrance compared to indole derivatives.
EP 4 121 415 B1 (Example 20) 1-[3-(2-Hydroxyethylamino)-5-trifluoromethoxyphenyl]-3-[2-(2-hydroxyethyl)phenyl]urea Undisclosed (patented) Hydrophilic substituents (hydroxyethyl) likely improve solubility.

Structural and Functional Insights:

Indole vs. Triazole Moieties :

  • The indole ring in the target compound (vs. triazole in T.2) may confer distinct binding interactions due to aromatic π-stacking or hydrogen bonding. For example, indole derivatives often exhibit enhanced affinity for kinase ATP-binding pockets .
  • The 6-methoxy group on the indole (vs. 5-fluoro in Compound 54) could improve metabolic stability by blocking oxidative degradation at the 6-position .

Styrylphenyl (T.14): Introduces rigidity and extended conjugation, possibly stabilizing interactions with VEGFR-2’s hydrophobic pocket . Chlorophenyl vs. Cyanophenyl (): 3-Chlorophenyl derivatives (e.g., T.2) show stronger kinase inhibition than 4-cyanophenyl analogs (e.g., 6f in ), suggesting halogen interactions are critical .

Pharmacokinetic Considerations :

  • Urea derivatives with hydrophilic groups (e.g., hydroxyethyl in Example 20, ) exhibit improved aqueous solubility but may suffer from reduced blood-brain barrier penetration .
  • Bis-urea compounds (e.g., ) face challenges in bioavailability due to high molecular weight and hydrogen-bonding capacity .

Biological Activity

1-(3-Chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea is a compound with a unique structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H18ClN3O2
  • Molecular Weight : 343.8 g/mol
  • IUPAC Name : 1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea

Anticancer Activity

Research indicates that derivatives of urea compounds, including 1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar indole-containing compounds can induce apoptosis in cancer cells through various pathways.

Study Cell Line IC50 (µM) Mechanism of Action
Xia et al. (2022)Hep-226Induction of apoptosis
Wang et al. (2022)MCF-714.31Inhibition of topoisomerase II
Fan et al. (2022)A5490.95Autophagy induction

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties, which are common among indole derivatives. In vitro studies have demonstrated that related compounds can inhibit COX enzymes, leading to reduced inflammation.

Compound IC50 (µM) Target Enzyme
Compound A (related structure)5.40COX-1
Compound B (related structure)0.01COX-2

The biological activity of 1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea can be attributed to its ability to interact with various molecular targets:

  • Apoptosis Induction : Similar compounds have been shown to activate caspases leading to programmed cell death in cancer cells.
  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : It may affect pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of urea derivatives, including the target compound:

  • A study by Li et al. demonstrated that modifications on the indole moiety significantly enhanced anticancer activity against multiple cell lines.
  • Another research highlighted the role of methoxy groups in enhancing bioavailability and potency against inflammatory markers.

Q & A

Q. Characterization Methods :

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the chlorophenyl and indole groups .
  • Mass Spectrometry (MS) : Verify molecular weight (expected ~385 g/mol based on analogs) .
  • HPLC-Purity Analysis : Ensure >95% purity for biological assays .

Basic Question: How is the compound’s stability assessed under experimental conditions?

Answer:
Stability studies are critical for reproducibility:

  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., analogs degrade at ~200°C) .
  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4) to identify precipitation thresholds .
  • Light Sensitivity : Store in amber vials if UV-Vis spectroscopy indicates photodegradation (common for chlorophenyl groups) .

Advanced Question: What strategies resolve contradictions in structure-activity relationship (SAR) data for urea derivatives?

Answer:
Contradictions in SAR often arise from substituent electronic/steric effects. For example:

  • Chlorophenyl vs. Fluorophenyl : Chlorine’s electron-withdrawing effect may enhance binding affinity to hydrophobic enzyme pockets, whereas fluorine’s smaller size reduces steric hindrance .
  • Indole Substitution : 6-Methoxyindole’s methoxy group can improve solubility but may reduce membrane permeability .

Q. Methodology :

  • Computational Docking : Compare binding poses of analogs using software like AutoDock to identify key interactions .
  • Free-Wilson Analysis : Quantify contributions of substituents to biological activity .

Advanced Question: How is the compound’s mechanism of action investigated in enzyme inhibition studies?

Answer:
Mechanistic studies typically involve:

Target Identification : Screen against kinase or protease panels (e.g., tyrosine kinases due to indole’s ATP-mimetic potential) .

Kinetic Assays :

  • IC50 Determination : Dose-response curves using fluorogenic substrates (e.g., IC50 < 1 µM for potent inhibitors) .
  • Reversibility Tests : Pre-incubate enzyme with compound, then dilute to assess activity recovery .

Structural Biology : Co-crystallize with target proteins to resolve binding modes (e.g., urea moiety forming hydrogen bonds with catalytic residues) .

Advanced Question: What experimental designs address low yields in indole-ethylurea synthesis?

Answer:
Low yields (~30–40% in analogs) may stem from steric hindrance or intermediate instability. Solutions include:

  • Protecting Groups : Temporarily shield indole’s NH during ethylation (e.g., Boc protection) .
  • Flow Chemistry : Improve mixing and heat transfer for exothermic urea-forming steps .
  • Microwave-Assisted Synthesis : Reduce reaction time for indole functionalization (e.g., 10 min at 100°C vs. 6 hrs conventional) .

Advanced Question: How are off-target effects minimized in pharmacological studies?

Answer:

  • Selectivity Profiling : Test against related targets (e.g., COX-2 if targeting inflammation) .
  • Metabolite Screening : Incubate with liver microsomes to identify reactive intermediates .
  • CRISPR-Cas9 Knockout Models : Validate target specificity in cell lines lacking the putative receptor .

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